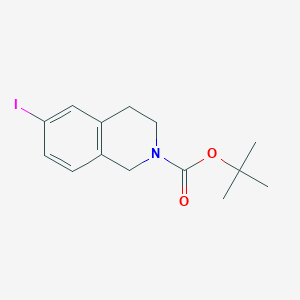

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOBTROTHMDANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736208 | |

| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008517-84-7 | |

| Record name | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by CAS Number 1008517-84-7, is a synthetic intermediate of significant value in the field of drug discovery and development.[1] Its structure is built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a heterocyclic scaffold recognized as a "privileged structure." This designation arises from the THIQ motif's frequent appearance in a wide array of pharmacologically active natural products and synthetic compounds, exhibiting activities ranging from anti-cancer to anti-hypertensive and anti-parkinsonian.[2][3]

The strategic placement of two key functional groups defines the utility of this molecule. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while conferring favorable solubility in common organic solvents. More critically, the iodine atom at the 6-position of the aromatic ring acts as a versatile synthetic handle. As an aryl iodide, it is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and predictable introduction of diverse molecular fragments. This capability is paramount for the systematic exploration of Structure-Activity Relationships (SAR), a cornerstone of modern medicinal chemistry.[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The key properties of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized below. While exhaustive experimental data for this specific compound is not always publicly available, properties can be reliably inferred from closely related analogs and supplier specifications.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1008517-84-7 | [1][5] |

| Molecular Formula | C₁₄H₁₈INO₂ | Calculated |

| Molecular Weight | 359.20 g/mol | Calculated |

| Appearance | Typically an off-white to yellow or brown solid. | Based on common analogs. |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and DMF. Insoluble in water. | Inferred from structural features. |

| Stability & Storage | Stable under normal laboratory conditions. Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended. | General chemical best practices.[6] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be approached through several established routes, typically involving the formation of the core THIQ structure, followed by protection and iodination, or by utilizing a pre-functionalized starting material.

Common Synthetic Strategy

A prevalent and logical approach begins with the commercially available 1,2,3,4-tetrahydroisoquinoline, proceeding through two key transformations: N-protection and subsequent electrophilic iodination.

-

N-Boc Protection: The secondary amine of the THIQ core is nucleophilic and must be protected to prevent interference in subsequent steps and to direct the regioselectivity of the iodination. The reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate is a highly efficient and standard method for introducing the Boc group. This reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon of Boc₂O, leading to the formation of the stable carbamate.

-

Electrophilic Aromatic Iodination: With the nitrogen protected, the aromatic ring can be functionalized. Direct iodination is achieved using an electrophilic iodine source. A common and effective reagent system is iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or silver triflate. The oxidizing agent generates a highly electrophilic iodine species (e.g., I⁺), which is then attacked by the electron-rich aromatic ring. The Boc-protected aminoethyl group is an ortho-, para-director; however, steric hindrance from the alicyclic ring favors substitution at the 6-position, leading to the desired product.

The overall synthetic workflow is visualized below.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, a cornerstone application for this intermediate.

Objective: To synthesize tert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

-

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken. Based on data from structurally related compounds, tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate should be handled with care. [7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

Larik, F. A., et al. (2017). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. ACS Omega, 2(7), 3985–3993. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13199-13224. Available at: [Link]

-

Anichem. (n.d.). TERT-BUTYL 5-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 84, 194. Available at: [Link]

-

PubMed. (2005). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry, 13(19), 5645-5656. Available at: [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 6, 2026, from [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

-

ResearchGate. (2002). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved January 6, 2026, from [Link]

- Google Patents. (1998). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

National Institutes of Health. (2017). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][9]Fused Indole Heterocycles. The Journal of Organic Chemistry, 82(21), 11595–11606. Available at: [Link]

Sources

- 1. 1008517-84-7|tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate|BLD Pharm [bldpharm.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. appchemical.com [appchemical.com]

- 6. CAS 1196154-55-8 | Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - Synblock [synblock.com]

- 7. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" CAS number

An In-Depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Keystone Building Block for Modern Drug Discovery

Abstract

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, strategic synthesis, and versatile applications. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous bioactive natural products and pharmaceuticals.[1][2] The strategic placement of an iodine atom on the aromatic ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, creates a powerful and versatile building block. The aryl iodide serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at the 6-position. This document details a robust synthetic protocol, outlines its vast synthetic potential, and provides predicted analytical data to aid researchers in its preparation and use.

Compound Identification and Physicochemical Profile

While being a molecule of high synthetic value, tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a specialized reagent and its CAS number is not consistently listed in major chemical databases. However, its identity is unequivocally defined by its structure and can be confirmed through the analytical methods detailed in this guide. Its physicochemical properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₈INO₂ | Calculated |

| Molecular Weight | 359.20 g/mol | Calculated |

| CAS Number | Not readily available | Database Survey |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogs |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, DMF | Standard for protected amines |

| Stability | Stable under standard conditions; light-sensitive | General for aryl iodides |

Strategic Synthesis and Mechanistic Considerations

The preparation of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is not commonly described in detail, but a robust and logical synthetic pathway can be designed from commercially available precursors. The most effective strategy involves a two-step sequence starting from 6-amino-1,2,3,4-tetrahydroisoquinoline: (1) Protection of the secondary amine with a Boc group, and (2) Conversion of the 6-amino group to a 6-iodo group via the Sandmeyer reaction.

Rationale Behind Experimental Choices

-

Boc Protection: The secondary amine of the THIQ core is nucleophilic and would interfere with the diazotization step of the Sandmeyer reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. It is introduced under mild basic conditions using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the acidic and oxidative conditions of the subsequent Sandmeyer reaction. Crucially, it can be removed cleanly under acidic conditions (e.g., with TFA or HCl) without affecting other parts of the molecule, should the free amine be required in a later synthetic step.

-

Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into an aryl iodide. The process involves the formation of a diazonium salt from the amine using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The subsequent introduction of potassium iodide (KI) displaces the diazonium group (N₂) to yield the desired aryl iodide. This method is often high-yielding and is a standard procedure for introducing iodine onto an aromatic ring.[3]

Synthetic Workflow Diagram

Caption: Synthetic pathway from 6-amino-THIQ to the target 6-iodo compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for Boc protection and Sandmeyer reactions.

Step 1: Synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (Et₃N, 1.5 eq) to the solution.

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amine as a solid.

Step 2: Synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Diazotization: Suspend the tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate. Nitrogen gas evolution will be observed.

-

Work-up: Cool the reaction to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford the title compound.

Synthetic Utility and Applications in Medicinal Chemistry

The primary value of this molecule lies in its capacity to serve as a versatile scaffold for building molecular complexity. The aryl iodide is a premier functional group for participating in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational tools in modern drug discovery.[4]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or heteroaryl substituents.

-

Sonogashira Coupling: Couples with terminal alkynes to form C(sp²)-C(sp) bonds, providing access to alkynylated THIQ derivatives, which can be further functionalized.

-

Heck Coupling: Reacts with alkenes to form new C(sp²)-C(sp²) bonds with vinyl groups.

-

Buchwald-Hartwig Amination: Forms C(sp²)-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates. This is a critical transformation for introducing nitrogen-containing functional groups prevalent in pharmaceuticals.[4]

-

Carbonylative Couplings: Can be used in reactions with carbon monoxide to generate esters, amides, or ketones at the 6-position.

Visualization of Synthetic Versatility

Caption: Versatility of the 6-iodo group in palladium-catalyzed reactions.

Analytical Characterization (Predicted)

No definitive published spectra for this specific compound are readily available. However, based on the known spectral data of its analogs and standard NMR principles, a confident prediction of its key analytical features can be made.

| Analysis Type | Predicted Characteristic Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (m, 2H, Ar-H5, Ar-H7), 7.0-7.1 (d, 1H, Ar-H8), 4.5 (s, 2H, N-CH₂-Ar), 3.6 (t, 2H, N-CH₂-CH₂), 2.8 (t, 2H, N-CH₂-CH₂), 1.5 (s, 9H, C(CH₃)₃). Note: Rotamers due to the Boc group may cause signal broadening. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155 (C=O), 138 (Ar-C), 135 (Ar-C), 130 (Ar-C), 128 (Ar-C), 92 (Ar-C-I), 80 (O-C(CH₃)₃), 45-50 (N-CH₂-Ar), 40-45 (N-CH₂-CH₂), 28.5 (C(CH₃)₃), 28-30 (N-CH₂-CH₂). |

| MS (ESI+) | m/z calculated for C₁₄H₁₈INO₂: 359.04. Expected ions: 360.0 [M+H]⁺, 304.1 [M-tBu+H]⁺, 260.0 [M-Boc+H]⁺. |

Safety and Handling

-

Hazard Identification: While specific toxicity data is unavailable, this compound should be handled with care. Aryl iodides can be irritants. Based on analogs, it may cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound may be light-sensitive; store in an amber vial or protected from light.

-

Storage: Store in a cool, dry place, sealed tightly under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Conclusion

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out as a strategically designed and highly valuable intermediate for chemical synthesis. Its structure combines the biologically relevant tetrahydroisoquinoline core with two orthogonal functionalities: an acid-labile Boc protecting group and a versatile aryl iodide handle. This design allows for the precise and diverse functionalization of the THIQ scaffold, making it an indispensable tool for constructing compound libraries and pursuing lead optimization in drug discovery programs. The synthetic route and applications detailed in this guide provide researchers with the foundational knowledge required to leverage this powerful building block in their synthetic endeavors.

References

-

PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. National Center for Biotechnology Information. URL: [Link]

-

PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. URL: [Link]

-

Gherghel, P., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. URL: [Link]

-

PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. URL: [Link]

-

Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179–183. URL: [Link]

-

ResearchGate. Synthesis of Optically Pure (R)- and (S)-Tetrahydroisoquinoline-1- and -3-Carboxylic Acids. URL: [Link]

-

Hill, J. S., & Curran, P. J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3121. URL: [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. URL: [Link]

-

Chemsrc. Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. URL: [Link]

-

Chemical Synthesis Database. 1,2-dihydro-isoquinoline-2-carboxylic acid tert-butyl ester. URL: [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. URL: [Link]

-

Campeau, L. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. URL: [Link]

-

Fernandes, D. M., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(1), 123. URL: [Link]

Sources

- 1. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 5. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile heterocyclic building block pivotal to contemporary medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, and its strategic application as a precursor in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Dihydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic molecules exhibiting significant biological activities. The partial saturation of the heterocyclic ring provides a three-dimensional geometry that is often conducive to high-affinity interactions with biological targets.

The subject of this guide, tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, combines this valuable scaffold with two key functional handles: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an iodine atom on the aromatic ring. The Boc group serves to modulate the reactivity of the secondary amine, preventing unwanted side reactions while enhancing solubility in organic solvents. More critically, the iodine atom at the 6-position acts as a highly reactive linchpin for the introduction of molecular complexity through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement of a reactive halogen on a privileged core makes it an exceptionally valuable intermediate for the construction of compound libraries and the synthesis of targeted therapeutic agents, including novel inhibitors of the Stimulator of Interferon Genes (STING) pathway.[1][2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use.

Core Properties

The key physicochemical properties of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈INO₂ | - |

| Molecular Weight | 359.20 g/mol | - |

| CAS Number | 1008517-84-7 | [3] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for the target compound is limited, the expected spectroscopic characteristics can be reliably inferred from its structure and data from closely related analogues, such as tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.[4] Spectroscopic data is commercially available from suppliers such as BLDpharm.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the dihydroisoquinoline core and the Boc protecting group.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-7.8 ppm), with splitting patterns dictated by the substitution on the benzene ring.

-

Methylene Protons (-CH₂-): Two triplets corresponding to the protons at the C3 and C4 positions of the dihydroisoquinoline ring, typically in the δ 2.7-2.9 ppm and δ 3.6-3.8 ppm regions, respectively. A singlet for the C1 protons would be expected around δ 4.5 ppm.

-

Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group, appearing upfield around δ 1.5 ppm.

-

Expert Insight: It is worth noting that some 3,4-dihydroisoquinolines have been reported to exhibit anomalous ¹H NMR spectra, with significant line broadening, particularly for the protons at C1 and C3. This phenomenon should be considered during spectral analysis.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon environment. Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons (with the carbon bearing the iodine showing a characteristically lower chemical shift), and the aliphatic carbons of the dihydroisoquinoline ring and the tert-butyl group.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would be expected to show a prominent ion for [M+H]⁺ at m/z 360.2 or [M+Na]⁺ at m/z 382.2.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the Boc protector, typically in the range of 1680-1700 cm⁻¹.

Synthesis and Purification

The synthesis of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is typically achieved through a straightforward N-protection strategy starting from the corresponding 6-iodo-1,2,3,4-tetrahydroisoquinoline.

Synthetic Workflow

The overall synthetic process is outlined in the diagram below.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of related tetrahydroisoquinolines.[4]

-

Reaction Setup: To a solution of 6-iodo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of tetrahydrofuran (THF) and water, add a base (e.g., triethylamine, 1.5-2.0 eq, or aqueous sodium hydroxide).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) portion-wise or as a solution in the reaction solvent at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

If using an organic solvent like DCM, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

If using a biphasic system, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The primary utility of this compound lies in the reactivity of the carbon-iodine bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations, often allowing for milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

This intermediate is an ideal partner in several name reactions that are cornerstones of modern organic synthesis.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and substituted aromatic structures.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Protocol Causality: The choice of a palladium(0) catalyst, a suitable base, and a solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials.

Caption: Catalytic cycle of the Sonogashira coupling reaction.[6]

Protocol Insights: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] The high reactivity of aryl iodides makes them excellent substrates for this transformation, often allowing the reaction to proceed at room temperature.[6][7]

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.[8]

Experimental Considerations: The Heck reaction typically requires a palladium catalyst, a base (often an amine like triethylamine), and is performed at elevated temperatures. The regioselectivity of the alkene addition is an important consideration in planning a Heck coupling.

Synthesis of Bioactive Molecules

The dihydroisoquinoline framework is a key component of many biologically active compounds. For instance, recent research has highlighted the discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING protein, which is a key mediator of innate immunity.[1] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an ideal starting material for the synthesis of analogues of these inhibitors, where the iodine at the 6-position can be replaced with various functional groups through the cross-coupling reactions described above to explore the structure-activity relationship (SAR).

Safety, Handling, and Storage

As with all laboratory chemicals, tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a high-value, strategically designed synthetic intermediate. Its combination of a privileged heterocyclic scaffold, a stable amine protecting group, and a highly reactive aryl iodide functional group makes it an indispensable tool for medicinal chemists. Its utility in robust and versatile palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a vast chemical space of novel, complex molecules with significant potential for drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the synthesis of the next generation of therapeutic agents.

References

-

Jiang, H., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Viswanathan, N., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Alberta Vet Laboratories Ltd. (2020). SAFETY DATA SHEET PROPYLENE GLYCOL. Retrieved from [Link]

-

PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

Sources

- 1. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. 1008517-84-7|tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate|BLD Pharm [bldpharm.com]

- 4. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl iodide [webbook.nist.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide: Synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Introduction

The tetrahydroisoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a halogen, such as iodine, at the 6-position of this heterocyclic system provides a valuable handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the construction of diverse molecular architectures and the exploration of structure-activity relationships in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions.[3][4][5]

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this key intermediate and its analogs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, suggests a two-stage approach:

-

Formation of the 6-iodo-1,2,3,4-tetrahydroisoquinoline core: This can be achieved through established methods for isoquinoline synthesis, followed by or incorporating an iodination step.

-

Protection of the secondary amine: The introduction of the Boc group is a standard procedure to protect the nitrogen atom.

Several classical named reactions can be considered for the construction of the tetrahydroisoquinoline ring system, including the Pictet-Spengler[6][7][8][9][10] and Bischler-Napieralski reactions.[11][12][13]

-

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8] This method is particularly effective for electron-rich aromatic systems.[14]

-

The Bischler-Napieralski reaction effects the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.[11][12][13]

For the synthesis of the target compound, a strategy commencing with a commercially available or readily synthesized 3-iodophenethylamine derivative is highly advantageous. This precursor already contains the requisite iodine atom at the desired position, simplifying the overall synthetic sequence. Subsequent cyclization via the Pictet-Spengler reaction with a formaldehyde equivalent, followed by Boc protection, presents a convergent and efficient pathway.

An alternative approach involves the synthesis of 1,2,3,4-tetrahydroisoquinoline itself, followed by electrophilic iodination. However, this can lead to mixtures of regioisomers and is generally less controlled than starting with the pre-functionalized precursor.

This guide will focus on a well-established and reliable pathway commencing from a suitable phenethylamine precursor.

Synthetic Pathway

The chosen synthetic pathway is a three-step sequence starting from a commercially available precursor. This approach is favored for its high overall yield, operational simplicity, and the avoidance of harsh reagents.

Caption: Synthetic pathway for the target compound.

Step 1: Synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline

The cornerstone of this synthesis is the Pictet-Spengler reaction.[6][7][8][9][10] This acid-catalyzed reaction proceeds through the formation of an electrophilic iminium ion from the condensation of the primary amine of 3-iodophenethylamine and formaldehyde. Subsequent intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring affords the cyclized tetrahydroisoquinoline product. The electron-donating character of the alkyl chain on the aromatic ring facilitates this cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-iodophenethylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or trifluoroacetic acid (TFA), add paraformaldehyde (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-iodo-1,2,3,4-tetrahydroisoquinoline.

Step 2: Synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a standard and highly efficient transformation.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, and the reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-iodo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N, 1.5 eq) or a 1M aqueous solution of sodium hydroxide.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench with water and extract the product with DCM or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 6-Iodo-1,2,3,4-tetrahydroisoquinoline | 3-Iodophenethylamine | Paraformaldehyde, TFA | 85-95 | >95 |

| 2 | tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 6-Iodo-1,2,3,4-tetrahydroisoquinoline | (Boc)₂O, Et₃N | 90-99 | >98 |

Mechanistic Insights

Pictet-Spengler Reaction Mechanism

The mechanism of the Pictet-Spengler reaction is a well-established example of intramolecular electrophilic aromatic substitution.

Caption: Mechanism of the Pictet-Spengler reaction.

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 3-iodophenethylamine with formaldehyde to form a highly electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form a spirocyclic intermediate.

-

Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the final 6-iodo-1,2,3,4-tetrahydroisoquinoline product.

Boc Protection Mechanism

The protection of the amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc protection.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 6-iodo-1,2,3,4-tetrahydroisoquinoline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate.

-

Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, with the departure of a tert-butoxide group and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid), to yield the N-Boc protected product. The base in the reaction serves to neutralize the generated acid.

Conclusion

The synthesis of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a critical process for the development of novel therapeutics. The pathway detailed in this guide, utilizing a Pictet-Spengler cyclization followed by Boc protection, offers a robust, high-yielding, and scalable route to this valuable building block. The strategic use of a pre-iodinated starting material streamlines the synthesis and ensures excellent regiocontrol. The provided experimental protocols and mechanistic insights are intended to empower researchers to confidently and efficiently produce this key intermediate for their drug discovery endeavors.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link]

-

Centurion University. Synthesis of isoquinolines. [Link]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179–183.

-

PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

-

National Institutes of Health. 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(10), 11594–11608. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

University of Bath's research portal. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. [Link]

-

ResearchGate. Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Schmidt, S., et al. (2018). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 23(10), 2478. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

Spectral Analysis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are synthesized from established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically grounded interpretation.

Introduction

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a dihydroisoquinoline core, an iodine substituent on the aromatic ring, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for guiding subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, based on the analysis of analogous compounds.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the protons of the dihydroisoquinoline core, the aromatic ring, and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbamate functionality.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.51 | d | 1H | H-5 |

| 7.45 | s | 1H | H-7 |

| 6.95 | d | 1H | H-8 |

| 4.55 | s | 2H | H-1 |

| 3.65 | t | 2H | H-3 |

| 2.80 | t | 2H | H-4 |

| 1.48 | s | 9H | C(CH₃)₃ |

-

Aromatic Protons (H-5, H-7, H-8): The protons on the iodinated aromatic ring are expected to appear in the downfield region (δ 6.9-7.6 ppm). The iodine substituent will influence their chemical shifts and coupling patterns. H-5 is anticipated to be a doublet, coupled to H-8. H-7 will likely appear as a singlet or a narrow doublet, and H-8 as a doublet coupled to H-5.

-

Methylene Protons (H-1, H-3, H-4): The benzylic protons at C-1 (H-1) are expected to be deshielded and appear as a singlet around δ 4.55 ppm. The methylene protons of the dihydroisoquinoline core at C-3 (H-3) and C-4 (H-4) are expected to appear as triplets due to coupling with each other. The protons at C-3, being adjacent to the nitrogen atom, will be more deshielded than those at C-4.

-

tert-Butyl Protons: The nine equivalent protons of the Boc group will give rise to a sharp singlet in the upfield region, typically around δ 1.48 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | C=O (Boc) |

| 137.8 | C-4a |

| 136.5 | C-8a |

| 135.2 | C-7 |

| 130.1 | C-5 |

| 128.9 | C-8 |

| 92.3 | C-6 |

| 80.5 | C(CH₃)₃ |

| 47.8 | C-1 |

| 43.2 | C-3 |

| 29.5 | C-4 |

| 28.4 | C(CH₃)₃ |

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of δ 154-156 ppm.

-

Aromatic Carbons: The aromatic carbons will appear between δ 128 and 138 ppm, with the carbon bearing the iodine (C-6) being significantly shielded and appearing at a lower chemical shift (around δ 92.3 ppm).

-

Aliphatic Carbons: The carbons of the dihydroisoquinoline core (C-1, C-3, and C-4) will resonate in the aliphatic region. The quaternary carbon of the Boc group will be found around δ 80.5 ppm, and the methyl carbons will appear around δ 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is expected to show characteristic absorption bands for the C=O of the carbamate, C-N, C-O, and aromatic C-H and C=C bonds.[4][5]

Table 3: Predicted IR Absorption Bands for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Medium | C-H stretching (aliphatic) |

| 1695 | Strong | C=O stretching (carbamate) |

| 1600, 1480 | Medium | C=C stretching (aromatic) |

| 1420 | Medium | C-H bending (CH₂) |

| 1365 | Medium | C-H bending (tert-butyl) |

| 1250 | Strong | C-N stretching |

| 1160 | Strong | C-O stretching |

| 820 | Strong | C-H bending (aromatic, out-of-plane) |

| 550 | Weak | C-I stretching |

The most prominent peak in the IR spectrum will be the strong absorption band around 1695 cm⁻¹ corresponding to the carbonyl stretching vibration of the Boc protecting group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI-MS):

-

Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₄H₁₈INO₂ + H]⁺ is approximately 360.04.

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 303.00.

-

Loss of isobutylene (-56 Da) from the Boc group to give a fragment at m/z 304.00.

-

Loss of the entire Boc group (-100 Da) to give the dihydroisoquinoline cation at m/z 260.04.

-

Cleavage of the dihydroisoquinoline ring can lead to further fragmentation.

-

It is important to note that in some cases, deiodination can be observed in the mass spectrometer, especially when using certain mobile phase additives like formic acid.[6][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Visualization of Key Structural Relationships

The following diagram illustrates the key proton environments in tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is fundamental to interpreting its ¹H NMR spectrum.

Caption: Key proton environments in the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate. By understanding these spectral signatures, researchers can confidently identify and utilize this important synthetic intermediate in their work. The provided protocols offer a starting point for obtaining high-quality spectral data, which is essential for rigorous scientific research and development.

References

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... Available from: [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]

-

PubMed. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available from: [Link]

-

ResearchGate. (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available from: [Link]

-

ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. Available from: [Link]

Sources

- 1. TERT-BUTYL 6-(AMINOMETHYL)-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE(1196154-55-8) 1H NMR [m.chemicalbook.com]

- 2. 2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID(499139-27-4) 1H NMR [m.chemicalbook.com]

- 3. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It influences bioavailability, formulation strategies, and the overall efficacy and safety of a drug product.[3] tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a heterocyclic compound featuring a bulky tert-butoxycarbonyl (Boc) protecting group and an iodo-substituent, presents a unique solubility profile that necessitates careful characterization. Understanding its behavior in various solvent systems is paramount for its effective use in subsequent synthetic steps and for the development of robust purification protocols.

Predicted Solubility Profile of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

The molecule's structure is characterized by a large, nonpolar Boc group and a relatively nonpolar dihydroisoquinoline core, which is made even more lipophilic by the iodo-substituent. This suggests a general preference for nonpolar organic solvents over polar ones.

Table 1: Predicted Solubility of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insights |

| Aprotic Polar | Dichloromethane (DCM) | Very Soluble | The polarity of DCM is sufficient to interact with the carbamate group, while its organic nature readily solvates the rest of the molecule. |

| Tetrahydrofuran (THF) | Very Soluble | Similar to DCM, THF is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this intermediate. | |

| Ethyl Acetate (EtOAc) | Very Soluble | The purification of a similar compound, N-BOC-6-hydroxy-3,4-dihydroisoquinoline, utilizes ethyl acetate, indicating good solubility.[6] Boc-protected amino acids are also very soluble in ethyl acetate.[7] | |

| Acetone | Very Soluble | The polarity and hydrogen bond accepting capability of acetone should lead to good solvation. Boc-protected amino acids show high solubility in acetone.[7] | |

| Acetonitrile (MeCN) | Soluble | While polar, acetonitrile is a common solvent in chromatography for compounds of this nature, suggesting at least moderate solubility. | |

| Dimethylformamide (DMF) | Soluble | A powerful polar aprotic solvent, DMF is likely to dissolve the compound, though it may be harder to remove under vacuum. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a universal solvent for many pharmaceutical compounds and is expected to be effective here.[8] | |

| Protic Polar | Methanol (MeOH) | Soluble | The hydroxyl group can interact with the carbamate, but the overall lipophilicity of the molecule may limit very high solubility. Boc-protected amino acids are soluble in methanol.[7] |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol should be a reasonably good solvent. | |

| Isopropanol (IPA) | Soluble | Solubility is expected to be good, following the trend of other short-chain alcohols.[7] | |

| Water | Insoluble | The large, nonpolar structure with the bulky Boc group and iodo-substituent makes it highly unlikely to be soluble in water.[7] | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene will interact favorably with the isoquinoline core. |

| Hexanes/Heptane | Sparingly Soluble to Insoluble | These highly nonpolar solvents may not be sufficient to dissolve the molecule due to the presence of the polar carbamate group. Hexane is often used as an anti-solvent for purification of similar compounds.[6] | |

| Diethyl Ether | Very Soluble | A common solvent for organic synthesis and extraction, diethyl ether is expected to be a very good solvent for this compound. Boc-protected amino acids show high solubility in ether.[7] |

Methodologies for Experimental Solubility Determination

To move from a predicted to a definitive solubility profile, rigorous experimental determination is necessary. The following protocols are standard in the pharmaceutical industry and can be readily applied to tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The Shake-Flask Method: The Gold Standard

The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility.[9]

Protocol:

-

Preparation: Add an excess amount of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for the Shake-Flask Solubility Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, kinetic solubility methods are often employed.[9]

Protocol (Nephelometry-based):

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

-

Assay Plate Preparation: Dispense the test solvents into the wells of a microplate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well.

-

Precipitation Detection: Monitor the plate for the formation of a precipitate using a laser nephelometer, which measures light scattering.[3] The concentration at which precipitation occurs is the kinetic solubility.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. rheolution.com [rheolution.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

"tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" stability and storage

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Authored by: A Senior Application Scientist

Abstract

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key intermediate in synthetic organic chemistry, valued for its unique combination of a Boc-protected secondary amine and a reactive aryl iodide moiety. This structure makes it a versatile building block, particularly in the synthesis of complex nitrogen-containing heterocycles and in metal-catalyzed cross-coupling reactions. However, the very features that make it synthetically useful—the acid-labile Boc group and the reactive carbon-iodine bond—also render it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity for research and drug development applications.

Introduction: A Profile of a Versatile Synthetic Intermediate

The molecular architecture of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate combines two critical functional groups that define its reactivity and stability profile:

-

The tert-Butoxycarbonyl (Boc) Protecting Group: As a carbamate, the Boc group effectively masks the nucleophilicity and basicity of the secondary amine within the dihydroisoquinoline core.[1] A key feature of the Boc group is its remarkable stability under basic, nucleophilic, and many reductive conditions, while being readily cleaved under mild acidic conditions.[2][3] This "orthogonality" is a cornerstone of modern multi-step synthesis.[1]

-

The Aryl Iodide Moiety: The iodine atom attached to the aromatic ring is an excellent leaving group, making this position highly active for a variety of transformations. Aryl iodides are premier substrates for numerous palladium-, copper-, and gold-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]

Understanding the interplay of these two groups is paramount to predicting the compound's behavior and devising appropriate handling and storage protocols.

Chemical Stability and Potential Degradation Pathways

The primary drivers of degradation for this molecule are acidic conditions, light, and elevated temperatures. The following sections detail the key vulnerabilities.

Acid-Mediated Deprotection of the Boc Group

The most significant liability of this compound is the acid-lability of the Boc group. The presence of even trace amounts of acid can catalyze the cleavage of the carbamate, leading to the formation of the free secondary amine, isobutylene, and carbon dioxide.

Mechanism of Acid-Catalyzed Boc Deprotection: The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This cation is then neutralized, typically by forming isobutylene.[3] This process is often autocatalytic, as the resulting dihydroisoquinolinium salt can contribute to the acidic microenvironment.

Caption: Mechanism of acid-catalyzed degradation.

Lability of the Carbon-Iodine Bond

The C-I bond in aryl iodides is the weakest among the aryl halides, making it susceptible to cleavage under certain conditions:

-

Photolytic Cleavage: Aryl iodides can undergo homolytic cleavage of the C-I bond upon exposure to UV light, generating aryl and iodo radicals. These highly reactive species can then initiate a cascade of secondary reactions, leading to dimerization, solvent adducts, or reduction (de-iodination), resulting in the formation of the corresponding des-iodo impurity.

-

Reductive Dehalogenation: In the presence of reducing agents or certain transition metal impurities, the aryl iodide can be reduced to the corresponding dihydroisoquinoline.

-

Nucleophilic Aromatic Substitution: While less common for aryl halides without strong electron-withdrawing groups, the iodine atom can be displaced by potent nucleophiles, particularly under forcing conditions (high temperature).[4]

Caption: Potential degradation pathways involving the C-I bond.

Recommended Storage and Handling Protocols

To mitigate the degradation risks detailed above, a stringent storage and handling protocol is essential. The recommendations below are synthesized from best practices for handling Boc-protected amines and aryl iodides, and from supplier data for analogous compounds.[6][7]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions. "Cold-chain transportation" is often recommended by suppliers, underscoring its temperature sensitivity.[6] A structurally similar hydroxy-substituted analog is also recommended for storage at 2-8°C. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. Moisture can harbor dissolved acidic gases (e.g., CO2) which can initiate Boc deprotection over long-term storage. |

| Light | Amber Vial / Protect from Light | Prevents photolytic cleavage of the sensitive carbon-iodine bond. A related iodo-indole compound explicitly requires protection from light.[7] |

| Container | Tightly Sealed, Dry Container | Prevents ingress of moisture and acidic vapors from the laboratory environment. The compound should be stored in a desiccator, particularly after opening. |

Handling Workflow: A Step-by-Step Guide

Adherence to a meticulous handling procedure is critical to prevent inadvertent degradation during experimental use.

Caption: Step-by-step protocol for handling the reagent.

Experimental Protocol Details:

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and potential acidic contaminants.

-

Inert Atmosphere Handling: Whenever possible, handle the solid material in a glovebox. If a glovebox is unavailable, use a Schlenk line or a steady stream of inert gas (argon or nitrogen) to blanket the solid during weighing and transfer.

-

Solvent Selection: Use high-purity, anhydrous solvents. For dissolution, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable. Avoid acidic solvents or those that may contain acidic impurities (e.g., older bottles of chloroform).

-

Weighing and Transfer: Perform the weighing process as quickly as possible to minimize exposure to the atmosphere. Use clean, dry spatulas and weighing vessels.

-

Resealing: After dispensing the required amount, securely reseal the container. If possible, purge the headspace with an inert gas before retightening the cap and wrapping with parafilm for an extra barrier.

-

Return to Storage: Promptly return the sealed container to refrigerated (2–8 °C) storage.

Summary of Key Stability and Storage Parameters

| Feature | Stability Profile | Key Degradation Trigger | Optimal Storage Condition |